N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide and related compounds involves multiple steps, including the substitution reactions and the formation of carboxamide groups. For example, a study detailed the synthesis of a closely related compound through solution-phase combinatorial methodology, where modifications at different positions of the pyrimidine ring were explored to achieve desired activities and properties (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through NMR, single-crystal X-ray diffraction, and density functional theory (DFT) calculations to determine their geometries and electronic properties. A related compound, N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), demonstrated specific solid-state interactions providing stability, as determined by single-crystal X-ray diffraction and DFT calculations (Yıldırım et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide and its derivatives typically focus on the modification of the furamide group or the introduction of substituents at the phenyl rings. These modifications can significantly impact the compound’s biological activity and solubility. The synthesis and characterization of related polyimides, for example, involve reactions that introduce fluorinated aromatic diamine monomers, showcasing the compound's versatility in forming high-performance materials (Yin et al., 2005).
Physical Properties Analysis
The physical properties of N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide derivatives, such as solubility, thermal stability, and mechanical properties, are crucial for their application in material science. For instance, fluorinated polyimides exhibit outstanding solubility in polar organic solvents, high thermal stability, and excellent mechanical properties, making them suitable for advanced applications (Chung et al., 2006).
Scientific Research Applications
Inhibitors of Transcription Factors
N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide derivatives have been investigated for their inhibitory action on NF-kappaB and AP-1 gene expression. Studies focusing on the structure-activity relationship have shown that certain modifications in the compound can affect its cell-based activity and gastrointestinal permeability, which is crucial for potential oral bioavailability. Specifically, alterations in the pyrimidine portion of the molecule have been explored to improve these characteristics without significantly losing activity (Palanki et al., 2000).
Structural and Spectral Analyses
Detailed structural and spectral analyses have been conducted on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), a compound closely related to N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide. These studies have revealed insights into its antibacterial and antifungal activities, with crystallography and spectroscopy providing a deeper understanding of its molecular structure and interactions (Yıldırım et al., 2018).
Polymer Synthesis and Properties
Research into aromatic polyamides and polyimides based on derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide has unveiled materials with remarkable properties. For instance, polymers derived from this compound have demonstrated excellent solubility in various solvents, transparency, and thermal stability, making them of interest for applications in electronic and optical devices. Such studies underscore the compound's utility in creating new materials with desirable mechanical and thermal properties (Yang & Lin, 1995).
Antiprotozoal and Antifungal Applications
Compounds structurally related to N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide, like furamidine analogues, have been explored for their antiprotozoal and antifungal activities. Such studies are pivotal in the development of new treatments against various pathogens, offering insights into the therapeutic potential of these compounds (Patrick et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO2/c14-12(15,16)7-4-8(13(17,18)19)6-9(5-7)20-11(21)10-2-1-3-22-10/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFVXXWWCJKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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